![molecular formula C32H47N7O15S2 B034700 Prothrombin (18-23) CAS No. 103658-53-3](/img/structure/B34700.png)
Prothrombin (18-23)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Prothrombin (18-23), also known as Prothrombin (18-23), is a useful research compound. Its molecular formula is C32H47N7O15S2 and its molecular weight is 833.9 g/mol. The purity is usually 95%.
The exact mass of the compound Prothrombin (18-23) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Prothrombin (18-23) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prothrombin (18-23) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Trauma-Induced Coagulopathy (TIC)
Prothrombin complex concentrates (PCCs), which include derivatives like Prothrombin (18-23), have been studied for their efficacy in treating TIC, a common complication in trauma patients characterized by coagulopathy and hemorrhage. Recent studies indicate that PCCs can effectively reduce the need for blood transfusions and improve survival rates in critically injured patients.
- Case Study : A systematic review involving 1150 patients showed that administration of 4-factor PCC significantly reduced mortality compared to traditional treatments such as fresh frozen plasma (FFP) .
Study | Sample Size | Mortality Rate | PCC Dosage |
---|---|---|---|
Schlimp et al. (2023) | 823 | 6% with PCC vs 15% with FFP | 20-30 IU/kg |
Joseph et al. (2023) | 234 | No significant difference | N/A |
Liver Transplantation
PCCs containing Prothrombin (18-23) have shown promise in liver transplantation procedures, where coagulopathy is prevalent due to liver dysfunction.
- Findings : A review highlighted that patients receiving PCC required fewer red blood cell units post-transplant compared to those who did not receive PCC .
Study | Sample Size | RBC Units Transfused | PCC Product |
---|---|---|---|
Colavecchia et al. (2017) | 117 | 2 units vs 4 units without PCC | Kcentra |
Future Directions and Research Opportunities
Ongoing research is focused on optimizing the use of Prothrombin (18-23) in various clinical settings:
- Point-of-Care Testing : The development of rapid testing devices for monitoring prothrombin levels could facilitate timely interventions in emergency settings .
- Genetic Studies : Investigating genetic polymorphisms related to prothrombin could provide insights into individual risks for thromboembolic events, potentially guiding personalized treatment strategies .
Properties
CAS No. |
103658-53-3 |
---|---|
Molecular Formula |
C32H47N7O15S2 |
Molecular Weight |
833.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]-[(2R)-2-(methylamino)-3-sulfanyl-3-sulfanylidenepropanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C32H47N7O15S2/c1-13(2)11-17(36-22(43)14(3)35-15(4)40)23(44)37-18(12-32(29(49)50,30(51)52)31(53)54)25(46)38-10-6-7-19(38)26(47)39(27(48)21(34-5)28(55)56)24(45)16(33)8-9-20(41)42/h13-14,16-19,21,34H,6-12,33H2,1-5H3,(H,35,40)(H,36,43)(H,37,44)(H,41,42)(H,49,50)(H,51,52)(H,53,54)(H,55,56)/t14-,16-,17-,18-,19-,21+/m0/s1 |
InChI Key |
FSRRFCISZLQALP-NMTCSRCMSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@H](CCC(=O)O)N)C(=O)[C@H](C(=S)S)NC)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C |
Synonyms |
Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe prothrombin (18-23) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.